Comparable In Vitro Antiproliferative Potency (GI50) but with Superior In Vivo Oral Activity vs. Brefeldin A
AMF-26 demonstrates comparable in vitro antiproliferative potency to Brefeldin A (BFA) across a panel of 39 human cancer cell lines (JFCR39), with a mean log GI50 of -7.33 (47 nM) versus -7.37 (43 nM) for BFA [1]. However, unlike BFA, which is clinically limited by poor oral bioavailability, AMF-26 induced complete regression of human breast cancer BSY-1 xenografts in vivo when administered orally at 83 mg/kg for 5 days [2]. This establishes AMF-26 as a structurally distinct inhibitor with a critical pharmacokinetic advantage for in vivo studies.
BFA: log GI50 -7.37 (43 nM), limited oral bioavailability.
| Evidence Dimension | Antiproliferative Activity (In Vitro) and In Vivo Efficacy |
|---|---|
| Target Compound Data | Mean log GI50: -7.33 (47 nM). Oral administration (83 mg/kg, 5 days) induced complete regression of BSY-1 xenografts. |
| Comparator Or Baseline | Brefeldin A (BFA) GI50: -7.37 (43 nM). BFA has poor oral bioavailability and failed to progress beyond preclinical stages. |
| Quantified Difference | Comparable in vitro potency, but AMF-26 demonstrates oral in vivo efficacy, a key differentiator. |
| Conditions | GI50 measured in JFCR39 human cancer cell line panel. In vivo xenograft model: BSY-1 human breast cancer in mice. |
Why This Matters
Researchers requiring an orally bioavailable Arf1 inhibitor for in vivo cancer models will find AMF-26 functionally distinct from BFA, which cannot be used for oral dosing studies.
- [1] Ohashi Y, et al. AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. J Biol Chem. 2012;287(6):3885-3897. doi:10.1074/jbc.M111.316125 View Source
- [2] Ohashi Y, et al. AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. J Biol Chem. 2012;287(6):3885-3897. doi:10.1074/jbc.M111.316125 View Source
